tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

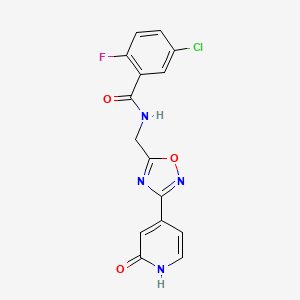

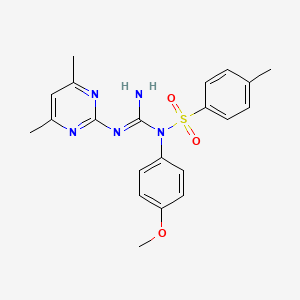

“tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate” is a synthetic compound with the CAS Number: 1286275-89-5 . It has a molecular weight of 383.33 . The IUPAC name for this compound is tert-butyl [1- (2-bromobenzyl)-4-piperidinyl]methylcarbamate .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate” is C18H27BrN2O2 . The InChI code for this compound is 1S/C18H27BrN2O2/c1-18 (2,3)23-17 (22)20-12-14-8-10-21 (11-9-14)13-15-6-4-5-7-16 (15)19/h4-7,14H,8-13H2,1-3H3, (H,20,22) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.3 . It’s recommended to be stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Synthesis and Structural Analysis :

- Li et al. (2012) described a practical and scalable synthesis of a compound related to the tert-Butyl group, highlighting its use as an intermediate in manufacturing a lymphocyte function-associated antigen inhibitor (Li et al., 2012).

- Sanjeevarayappa et al. (2015) synthesized a tert-butyl piperazine-1-carboxylate derivative, characterized its structure through various spectroscopic methods, and examined its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

- Zhang et al. (2018) established a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Applications in Catalysis and Pharmaceutical Synthesis :

- Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium complexes for asymmetric hydrogenation, indicating potential pharmaceutical applications (Imamoto et al., 2012).

- Chung et al. (2006) developed a synthesis for a p38 MAP kinase inhibitor, utilizing a tert-butylpiperidinyl compound as a key intermediate, highlighting its application in drug development (Chung et al., 2006).

Potential in Material Science and Polymer Chemistry :

- Zhao et al. (2005) investigated the atom transfer radical polymerization of tert-butyl acrylate, demonstrating applications in the synthesis of well-defined star polymers and block copolymers (Zhao et al., 2005).

Molecular Interaction Studies :

- Baillargeon et al. (2014) studied the hydrogen bonding interactions involving a tert-butyl carbamate compound, providing insights into molecular interactions relevant in various chemical contexts (Baillargeon et al., 2014).

Environmental and Fuel Applications :

- Koshelev et al. (1996) discussed the use of tert-butyl derivatives as additives for stabilizing ecologically clean diesel fuel, indicating the compound's relevance in environmental applications (Koshelev et al., 1996).

Safety and Hazards

The safety data sheet suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water, removing contaminated clothing, and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBPXAIJPCZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)

![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)